molecular formula C7H16ClNO2 B13140738 N-Me-D-Nle-OH.HCl

N-Me-D-Nle-OH.HCl

Cat. No.: B13140738
M. Wt: 181.66 g/mol
InChI Key: XTYYXAJKEDLNGG-FYZOBXCZSA-N
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Description

Context of Non-Canonical Amino Acids and Their Research Significance

The proteins in virtually all living organisms are constructed from a set of twenty genetically encoded, or canonical, amino acids (CAAs). meilerlab.org However, the field of chemical biology has increasingly turned to non-canonical amino acids (NCAAs), which are any amino acids not among the original twenty. meilerlab.orgnih.gov These can be naturally occurring, such as post-translationally modified residues or metabolites, or entirely synthetic creations. nih.govplos.org The introduction of NCAAs into peptide or protein sequences is a powerful strategy to expand the chemical and functional diversity available for research. meilerlab.orgbakerlab.org

The significance of NCAAs in research is multifaceted. By moving beyond the limitations of the 20 CAAs, scientists can design molecules with novel properties. bakerlab.org Incorporating NCAAs can improve the biophysical characteristics of peptides, such as their stability, solubility, and binding affinity for specific targets. plos.orgrsc.org This is particularly valuable in the study of protein-protein interactions (PPIs), which are often challenging to modulate with traditional small molecules. meilerlab.orgchemrxiv.org Peptides containing NCAAs can be designed to mimic or disrupt these interactions with high specificity. meilerlab.org With hundreds of NCAAs now commercially available, researchers have a vast toolkit to create unique molecular structures for academic and therapeutic investigations. meilerlab.orgbakerlab.org

Table 1: Comparison of Canonical vs. Non-Canonical Amino Acids

FeatureCanonical Amino Acids (CAAs)Non-Canonical Amino Acids (NCAAs)
Definition The 20 amino acids genetically encoded in the universal genetic code.Any amino acid other than the 20 canonical ones.
Source Directly incorporated into proteins during translation. nih.govResult from post-translational modification or are synthetically created. nih.govplos.org
Diversity Limited to 20 side chains and L-stereochemistry.Vast chemical diversity in side chains, backbone modifications, and stereochemistry. meilerlab.orgbakerlab.org
Research Role Serve as the fundamental units of natural proteins.Used to enhance peptide properties like stability, affinity, and to create novel structures. plos.orgrsc.orgresearchgate.net

Role of N-Methylation in Peptide and Peptidomimetic Design for Research Purposes

N-methylation is the substitution of a methyl group onto the nitrogen atom of a peptide's amide backbone. researchgate.net This modification is a key strategy in peptidomimetic design—the creation of molecules that mimic the structure and function of natural peptides. chemrxiv.org The presence of an N-methyl group introduces significant changes to a peptide's properties. One of the primary benefits is enhanced metabolic stability. researchgate.net The methylated amide bond is often resistant to cleavage by proteases, the enzymes that typically degrade peptides in biological systems. researchgate.netresearchgate.net

Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone. chemrxiv.orgresearchgate.net By limiting the possible shapes a peptide can adopt, N-methylation can pre-organize the molecule into a conformation that is optimal for binding to its biological target, potentially increasing its binding affinity and selectivity. chemrxiv.orgresearchgate.net This modification also increases the lipophilicity (fat-solubility) of the peptide, which can improve its ability to cross cell membranes and enhance its oral bioavailability. nih.govnih.govresearchgate.net The immunosuppressant drug Cyclosporin A, which is orally bioavailable, is a well-known example of a natural peptide rich in N-methylated amino acids. researchgate.netresearchgate.net

Table 2: Effects of N-Methylation on Peptide Properties

PropertyEffect of N-MethylationResearch Significance
Proteolytic Stability Increases resistance to enzymatic degradation. researchgate.netresearchgate.netProlongs the peptide's functional lifetime in biological systems.
Conformational Flexibility Reduces flexibility by introducing steric constraints. researchgate.netCan lock the peptide into a bioactive conformation, improving affinity and selectivity. chemrxiv.org
Hydrogen Bonding Removes the amide proton, preventing it from acting as a hydrogen bond donor. nih.govAlters secondary structure preferences and intramolecular/intermolecular interactions.
Membrane Permeability Generally increases lipophilicity, which can improve cell permeability. nih.govnih.govEnhances the potential for a peptide to reach intracellular targets.

Stereochemical Considerations of D-Amino Acids in Bioactive Molecules

With the exception of glycine, all amino acids are chiral, meaning they exist in two mirror-image forms, or enantiomers: the L-form (levorotary) and the D-form (dextrorotary). pnas.org Proteins in most organisms are exclusively made from L-amino acids. pnas.org The incorporation of D-amino acids into synthetic peptides is a powerful strategy for creating bioactive molecules with improved properties. researchgate.net

The most significant advantage of using D-amino acids is their ability to confer resistance to proteolysis. pnas.orgthieme-connect.com Since proteases are stereospecific enzymes evolved to recognize and cleave peptide bonds between L-amino acids, peptides containing D-amino acids are not readily degraded. pnas.orgthieme-connect.com This drastically increases their half-life in biological environments. pnas.org In addition to enhancing stability, the inclusion of D-amino acids can be used to induce specific secondary structures, such as β-turns, which can be crucial for biological activity and receptor binding. researchgate.netnih.gov While less common, D-amino acids are not entirely "unnatural," as they are found in the cell walls of bacteria and in some peptide antibiotics and animal venoms. pnas.orgresearchgate.net

Table 3: Comparison of L-Amino vs. D-Amino Acids in Peptide Research

FeatureL-Amino AcidsD-Amino Acids
Natural Abundance Exclusively used in ribosomal protein synthesis. pnas.orgFound in bacterial cell walls and some natural peptides (e.g., antibiotics). researchgate.netfrontiersin.org
Proteolytic Stability Susceptible to degradation by proteases. pnas.orgHighly resistant to degradation by proteases. pnas.orgthieme-connect.comnih.gov
Secondary Structure Form right-handed alpha-helices.Induce left-handed helices and can stabilize structures like β-turns. pnas.orgnih.gov
Research Utility Used to construct peptides that mimic natural sequences.Used to increase peptide half-life and modulate conformation for enhanced activity. researchgate.netnih.gov

Overview of N-Methyl-D-Norleucine's Utility as a Building Block in Academic Investigations

N-Methyl-D-norleucine hydrochloride combines the structural features of an NCAA, N-methylation, and D-stereochemistry, making it a highly useful building block for specialized research applications. Norleucine (Nle) itself is an NCAA that is an isomer of the canonical amino acid leucine (B10760876), featuring a linear four-carbon side chain. researchgate.net Its structural similarity allows it to act as a probe, substituting for residues like leucine or methionine to investigate their roles in protein interactions and function without the complication of methionine's potential for oxidation. rsc.org

The true utility of N-Me-D-Nle-OH.HCl lies in the synergistic benefits of its components. As an N-methylated D-amino acid, it provides maximal resistance to enzymatic degradation while simultaneously imposing significant conformational constraints on the peptide backbone. This makes it an ideal tool for designing highly stable and structurally defined peptidomimetics. A notable example of its use is in the synthesis of BQ-788, a potent and selective antagonist for the endothelin B receptor, where the D-norleucine residue is a critical part of the pharmacophore. researchgate.net In academic research, scientists use this building block to systematically modify peptide sequences, allowing for detailed structure-activity relationship (SAR) studies to probe biological function and optimize peptide-based molecules. chemimpex.comchemimpex.com

Table 4: Physicochemical Properties of N-Methyl-D-Norleucine and its Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
D-Norleucine327-56-0C6H13NO2131.17 chemicalbook.com
Fmoc-N-methyl-L-norleucine112883-42-8C22H25NO4367.4 chemimpex.com
N-Methyl-L-norleucine hydrochloride17343-27-0C7H15NO2·HCl181.66 (as base) chemimpex.com
D-Norleucine, 2-methyl-, hydrochloride73473-41-3C7H16ClNO2181.66 aablocks.com

Table 5: Research Applications of N-Methyl-D-Norleucine Building Blocks

Application AreaDescriptionExample
Peptide Synthesis Serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) to create complex and stable peptides. chemimpex.comIncorporation into peptide chains to enhance biological activity.
Drug Design Used to design potent and selective peptide-based modulators of biological targets like GPCRs and other receptors. researchgate.netlumc.nlSynthesis of receptor antagonists such as BQ-788. researchgate.net
Structure-Activity Relationship (SAR) Studies Enables systematic modification of peptide leads to probe how changes in structure affect biological function. chemimpex.comReplacing canonical residues to study the impact on receptor binding and selectivity.
Protein Engineering Used to modify proteins to explore structure-function relationships and develop novel protein therapeutics. chemimpex.comCreation of peptidomimetics with enhanced stability and novel functionalities. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2R)-2-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8-2)7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H/t6-;/m1./s1

InChI Key

XTYYXAJKEDLNGG-FYZOBXCZSA-N

Isomeric SMILES

CCCC[C@H](C(=O)O)NC.Cl

Canonical SMILES

CCCCC(C(=O)O)NC.Cl

Origin of Product

United States

Synthetic Methodologies for N Methyl D Norleucine and Its Integration into Complex Molecular Architectures

Asymmetric Synthesis of D-Norleucine and Derivatives

The synthesis of N-Me-D-Nle-OH begins with the stereoselective production of its D-norleucine precursor. Achieving the desired D-enantiomer with high purity is paramount and can be accomplished through various asymmetric synthesis techniques.

Enantiomerically pure D-amino acids are valuable building blocks for pharmaceuticals. mdpi.com The asymmetric synthesis of D-norleucine can be approached through several catalytic routes, including both enzymatic and non-enzymatic methods.

Enzymatic Synthesis: Biocatalysis offers high selectivity for producing chiral amino acids. polimi.it D-amino acid transaminases (D-ATAs) are particularly effective for the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. mdpi.comresearchgate.net For instance, a transaminase from Haliscomenobacter hydrossis has been investigated for its potential to produce various optically pure aliphatic and aromatic D-amino acids. mdpi.com In a typical setup, the α-keto acid precursor to norleucine (2-oxohexanoic acid) is aminated using a stereoselective D-ATA. To drive the reaction equilibrium towards the product, a coupled-enzyme system can be employed where the co-product, α-ketoglutarate, is continuously removed. mdpi.com Studies have shown that this method can achieve product yields exceeding 90% and enantiomeric excess (ee) values greater than 99% for a range of D-amino acids. mdpi.com

Non-Enzymatic Catalysis: Non-enzymatic catalytic asymmetric synthesis relies on the interaction between a chiral ligand and the substrate to generate chirality. polimi.it One prominent method involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids. This approach has been successfully applied to the synthesis of various non-proteinogenic amino acids. nih.gov Another powerful technique is rhodium-catalyzed asymmetric hydroamination, which has been used to synthesize Fmoc-protected D-norleucine directly. researchgate.net These catalytic methods offer robust and scalable routes to the desired D-enantiomer.

Table 1: Comparison of Selected Asymmetric Synthesis Approaches for D-Amino Acids
MethodCatalyst/Reagent TypeKey FeaturesReported EfficiencyCitations
Enzymatic Transamination D-Amino Acid Transaminase (D-ATA)High stereoselectivity; mild reaction conditions.>90% yield; >99% ee mdpi.comresearchgate.net
Chiral Phase-Transfer Catalysis Ni(II) Complexes of Schiff BasesScalable; allows for synthesis of diverse amino acids.High yield and diastereomeric purity. nih.gov
Asymmetric Hydroamination Rhodium-based CatalystsDirect functionalization to protected amino acids.Good yields and enantioselectivity. researchgate.net

Once D-norleucine is synthesized, it must be appropriately derivatized for subsequent N-methylation. This process typically involves the protection of the α-amino and carboxylic acid groups to ensure selective methylation. The α-amino group is often protected with a group that can be removed and replaced with a methyl group, or a group that facilitates direct methylation.

A common strategy involves protecting the amino acid with an o-nitrobenzenesulfonyl (o-NBS) group. acs.org This protecting group activates the nitrogen atom, making it susceptible to alkylation. The carboxylic acid is typically protected as an ester (e.g., methyl ester) during this step. After N-methylation, these protecting groups are removed to yield the final N-methylated amino acid. For analytical purposes, chiral derivatizing agents like Marfey's reagent (FDAA) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be used to confirm the stereochemistry of the synthesized amino acid. nih.gov

Catalytic and Non-Enzymatic Approaches for Enantioselective Production

Strategies for N-Methylation of Amino Acids and Peptide Backbones

N-methylation significantly alters the properties of a peptide, reducing the hydrogen-bonding capacity of the amide backbone and introducing steric hindrance, which can increase resistance to proteolytic degradation. researchgate.net Several general methods exist for the N-methylation of amino acids.

One of the most established methods is reductive amination using formaldehyde (B43269) and a reducing agent. researchgate.net However, this method can sometimes lead to over-methylation or other side reactions, especially with complex substrates.

A more controlled and widely used approach is the Fukuyama-Mitsunobu reaction or related alkylations of an activated sulfonamide. acs.org In this multi-step process, the amino group is first protected with an electron-withdrawing sulfonyl group, such as o-nitrobenzenesulfonyl (o-NBS) or tosyl (Ts). The resulting sulfonamide is acidic enough to be deprotonated by a mild base, and the subsequent nucleophilic nitrogen can be alkylated with a methylating agent like methyl iodide or dimethyl sulfate (B86663). acs.org The sulfonyl group is then cleaved under specific conditions to reveal the N-methylated amine. An efficient procedure uses dimethyl sulfate with DBU as the base for the methylation step, followed by ester cleavage using lithium iodide to avoid racemization. acs.org

Table 2: Overview of Common N-Methylation Strategies for Amino Acids
MethodReagentsAdvantagesDisadvantagesCitations
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH₃CN, H₂/Pd)Direct, one-pot procedure.Risk of over-methylation, harsh conditions. researchgate.net
Alkylation of Sulfonamides o-NBS-Cl, Base (e.g., DBU), Methylating Agent (e.g., (CH₃)₂SO₄)High yields, controlled mono-methylation, compatible with various functional groups.Multi-step process. acs.org
Direct Alkylation Methyl Iodide, BaseSimple concept.Low yields, over-methylation is common, reagent handling issues. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Methyl-D-Norleucine Incorporation

The incorporation of N-methylated amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the increased steric bulk of the secondary amine. nih.gov This steric hindrance slows down the kinetics of the coupling reaction, necessitating optimized protocols.

Two primary orthogonal protection strategies dominate SPPS: Fmoc/tBu and Boc/Bzl. lifetein.comamericanpeptidesociety.orgiris-biotech.de

The Fmoc/tBu strategy is the most widely used method today. lifetein.comiris-biotech.de The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed using a solution of piperidine (B6355638) in DMF. lifetein.com Side-chain protecting groups (like tert-butyl, tBu) and the resin linker are acid-labile, typically cleaved in a final step using strong trifluoroacetic acid (TFA). researchgate.net The key advantage of this strategy is the mildness of the Fmoc deprotection step, which preserves acid-sensitive side-chain protecting groups throughout the synthesis. lifetein.comiris-biotech.de

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl-based (Bzl) groups for side-chain protection. iris-biotech.depeptide.com The Boc group is removed with a moderately strong acid like TFA at each cycle. researchgate.net The more stable side-chain protecting groups and the resin linker are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). iris-biotech.deresearchgate.net While robust, the repeated use of acid for deprotection and the requirement for hazardous HF for final cleavage have made this method less common for routine synthesis. iris-biotech.de

Table 3: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
FeatureFmoc/tBu StrategyBoc/Bzl StrategyCitations
Nα-Protection Fmoc (Base-labile)Boc (Acid-labile) lifetein.comresearchgate.net
Nα-Deprotection 20-50% Piperidine in DMF50% TFA in DCM lifetein.comresearchgate.net
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl, Tos) lifetein.compeptide.com
Final Cleavage High-concentration TFAAnhydrous HF iris-biotech.deresearchgate.net
Advantages Mild deprotection, orthogonal, automatable.Robust chemistry. lifetein.comamericanpeptidesociety.org
Disadvantages Potential for aspartimide formation with piperidine.Harsh final cleavage, repeated acid exposure. iris-biotech.deresearchgate.net

Coupling a sterically hindered N-methylated amino acid to the peptide chain is often inefficient and requires specialized reagents and conditions to achieve acceptable yields and prevent side reactions. nih.gov

Coupling Efficiency: Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often too slow for N-methylated residues. More potent activating agents are required. Phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven to be particularly effective for these difficult couplings. nih.govpeptide.com Uronium/aminium salts like HBTU and HATU are also widely used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt. peptide.com Longer coupling times and double-coupling cycles are common strategies to drive the reaction to completion.

Minimization of Racemization: Racemization of the activated amino acid is a significant risk during peptide synthesis, leading to diastereomeric impurities that are difficult to separate. nih.gov The risk is heightened with N-methylated amino acids under certain conditions. The choice of coupling reagent, base, and temperature plays a crucial role. Additives like HOBt can form active esters that couple with less racemization. peptide.com The use of hindered, non-nucleophilic bases such as diisopropylethylamine (DIEA) or collidine is preferred to minimize base-catalyzed epimerization. acs.orgresearchgate.net For particularly sensitive residues, performing the coupling at a lower temperature can also help limit racemization. researchgate.net

Table 4: Common Coupling Reagents for N-Methylated Amino Acids in SPPS
Reagent ClassExamplesAdditiveKey CharacteristicsCitations
Carbodiimides DIC, DCCHOBt, OxymaStandard reagents, but often inefficient for N-Me-AAs. HOBt suppresses racemization. peptide.com
Phosphonium Salts PyBOP, PyAOPHOAtHighly effective for sterically hindered couplings, including N-Me-AA to N-Me-AA bonds. nih.govpeptide.com
Uronium/Aminium Salts HBTU, HATU, TBTUHOBt, HOAtVery efficient and fast-acting coupling reagents with low racemization when used with additives. acs.orgpeptide.com

Fmoc/tBu and Boc/Bzl Strategies for N-Methyl-D-Norleucine Coupling

Solution-Phase Synthetic Routes for N-Methyl-D-Norleucine Containing Constructs

The synthesis of peptides containing N-methylated amino acids like N-Methyl-D-norleucine (N-Me-D-Nle) in the solution phase is a well-established strategy that offers advantages in terms of scalability and purification of intermediate products. scielo.org.mx Unlike solid-phase peptide synthesis (SPPS), solution-phase methods involve the coupling of amino acid or peptide segments entirely in a solvent system. This approach can be particularly advantageous for producing large quantities of specific peptide constructs. scielo.org.mx

A key challenge in incorporating N-methylated amino acids is the steric hindrance posed by the N-methyl group, which can slow down the coupling reaction. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure efficient amide bond formation and to minimize racemization. scielo.org.mx

A practical example of incorporating a D-norleucine-containing segment in a solution-phase synthesis is found in the total synthesis of Thailandepsin B, a bicyclic depsipeptide. jst.go.jp Although the norleucine in this specific precursor was not N-methylated, the methodology for the condensation of the D-norleucine-containing segment is directly applicable. The process involved the coupling of two major segments, one of which was a D-norleucine derivative. jst.go.jp The condensation was achieved using a phosphonium-based coupling reagent, (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (i-Pr₂NEt), in acetonitrile (B52724) as the solvent. jst.go.jp This reaction proceeded with high efficiency, affording the desired product in a 98% yield. jst.go.jp

Subsequent to the coupling, the methyl ester protecting group on the D-norleucine segment was removed via saponification using lithium hydroxide (B78521) (LiOH) in methanol (B129727) to yield the carboxylic acid necessary for the next step in the synthesis. jst.go.jp This two-step process highlights a standard solution-phase strategy for integrating a norleucine-containing unit into a complex molecular architecture.

Table 1: Example of Solution-Phase Coupling of a D-Norleucine Containing Segment

Step Reactants Reagents Solvent Yield Reference
Coupling D-norleucine methyl ester hydrochloride (12), Carboxylic acid segment (13) PyBOP, i-Pr₂NEt MeCN 98% jst.go.jp

| Saponification | Coupled product (14) | LiOH, MeOH | MeOH | 90% | jst.go.jp |

Another approach in solution-phase synthesis is the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatographic purification. This method involves using a protective group that facilitates the purification of the product by simple washing and precipitation, and the auxiliary group can often be recovered and reused. nih.gov While not specific to N-Me-D-Nle, this methodology is applicable to the synthesis of N-protected amino acids and peptides in solution, offering a more environmentally friendly and scalable process. nih.gov

Post-Synthetic Modification Approaches for N-Methyl-D-Norleucine Residues within Peptides

Post-synthetic modification refers to the chemical alteration of a peptide after its primary sequence has been assembled. The incorporation of N-methylated amino acids like N-Me-D-Nle is itself a critical modification strategy to enhance the pharmaceutical properties of peptides. biosynth.comqyaobio.com These modifications are known to increase metabolic stability, resistance to enzymatic degradation by proteases, and membrane permeability. biosynth.comnih.gov The N-methyl group constrains the peptide backbone's conformation and blocks hydrogen bonding sites, which contributes to this enhanced stability. scielo.org.mx

While the primary role of N-Me-D-Nle is often as a stability-enhancing modification, the norleucine side chain itself can be a target for further chemical changes, although this is less common than modifications on more reactive side chains (like lysine (B10760008) or cysteine). Norleucine is often used as a non-oxidizable isosteric replacement for methionine, preventing loss of biological activity due to oxidation. bachem.comthermofisher.com

Advanced strategies have been developed for the post-synthetic modification of related residues, which could theoretically be adapted for norleucine. For instance, a method involving the solid-phase synthesis of peptides containing hydroxynorleucine has been reported. nih.gov In this process, the hydroxyl group of the hydroxynorleucine residue within the assembled peptide was oxidized to an aldehyde using Dess-Martin periodinane. This aldehyde then served as a handle for subsequent reductive amination with various primary amines, allowing for the introduction of diverse alkyl groups onto the side chain. nih.gov This robust method demonstrates the feasibility of side-chain modification on a norleucine backbone post-synthesis.

Another sophisticated technique is native chemical ligation (NCL), which allows for the joining of two unprotected peptide segments. Research has demonstrated the use of a γ-thionorleucine residue as a handle for NCL. rsc.org Following the ligation reaction, a desulfurization step effectively converts the γ-thionorleucine into norleucine. This allows for the chemical synthesis of larger proteins where norleucine is present at the ligation site. rsc.org

Table 2: Rationale for N-Methyl-D-Norleucine Incorporation as a Peptide Modification

Property Enhanced Mechanism Reference
Proteolytic Stability N-methylation blocks enzyme cleavage sites and induces conformational rigidity. scielo.org.mxnih.gov
Membrane Permeability Reduced hydrogen bonding ability and altered conformation can improve passage through cell membranes. biosynth.comnih.gov
Conformational Rigidity The N-methyl group restricts rotation around the amide bond, influencing the peptide's secondary structure. scielo.org.mx

| Resistance to Oxidation | The norleucine side chain serves as a stable isostere for methionine, which is prone to oxidation. | bachem.comthermofisher.com |

Conformational and Structural Investigations of Peptides Incorporating N Methyl D Norleucine

Impact on Peptide Backbone Conformation and Dihedral Angles

The introduction of N-Me-D-Nle into a peptide backbone induces significant local and global conformational changes. The primary modifications stem from two key features: the N-methyl group and the D-alpha-carbon stereochemistry.

The N-methyl group replaces the amide proton, thereby eliminating the possibility for this specific amide to act as a hydrogen bond donor. uni-muenchen.denih.gov This modification can destabilize or alter canonical secondary structures like α-helices and β-sheets, which are heavily reliant on intramolecular hydrogen bonding networks. uni-muenchen.de Furthermore, the steric bulk of the methyl group restricts the rotational freedom around the peptide backbone, particularly influencing the preceding residue's psi (ψ) angle and the N-methylated residue's phi (φ) angle. nih.govnih.gov

A significant consequence of N-methylation is its effect on the cis/trans isomerization of the peptide bond. While typical peptide bonds strongly favor the trans conformation, the energy barrier for the cis conformation is lowered for N-methylated peptide bonds. rsc.org A comparative study of cyclic pentapeptides, cyclo(Asp-Trp-Pro-Asp-Phe) and cyclo(Asp-Trp-(NMe)Nle-Asp-Phe), revealed that the N-Me-Nle-containing peptide exhibited a more complex conformational equilibrium with at least four cis/trans isomers, compared to only two for the proline-containing analogue. nih.govnih.gov This increased number of isomers in the N-Me-Nle peptide was attributed to additional cis/trans isomerization at other peptide bonds within the ring, not just the imido bond, highlighting an enhanced flexibility conferred by the N-Me-Nle residue in this specific macrocyclic context. nih.govnih.gov The increased flexibility is specifically linked to the rotational freedom of the φ angle of the N-Me-Nle residue. nih.govnih.gov

The D-configuration of the α-carbon further constrains the accessible conformational space, favoring dihedral angles that are often enantiomeric to those preferred by L-amino acids. The combination of N-methylation and D-chirality makes N-Me-D-Nle a potent tool for inducing specific turn structures, as will be discussed in the following section.

Feature of N-Me-D-NleImpact on Peptide BackboneReference
N-Methylation Eliminates H-bond donor capability, restricts rotation, lowers cis/trans energy barrier. uni-muenchen.denih.govnih.govnih.govrsc.org
D-Stereochemistry Favors dihedral angles in regions of the Ramachandran plot distinct from L-amino acids. cdnsciencepub.com
Combined Effect Induces unique turn geometries and can increase local flexibility. nih.govnih.gov

Analysis of Secondary Structural Elements (e.g., β-Turns, Helical Structures)

The unique structural features of N-Me-D-Nle make it a powerful residue for nucleating specific secondary structures, particularly β-turns and β-sheets. Research has shown that the combination of N-methylation and heterochirality (incorporating a D-amino acid into an L-peptide sequence) can effectively induce β-sheet formation in linear peptides, even without the need for covalent cyclization. nih.govwikipedia.org

Studies on model β-hairpin peptides have demonstrated that an N-methylated D-amino acid can effectively replace D-proline, a well-known β-turn inducer, at the i+1 position of a turn motif. nih.gov When paired with an N-methylated L-amino acid at the i+2 position, this motif can nucleate a stable βII' turn, which is crucial for initiating β-hairpin folding. nih.govnih.gov For instance, a study using N-methylated D-amino acids showed that they could induce a β-sheet structure characterized by a broad minimum around 215 nm in circular dichroism (CD) spectra. nih.gov

In the context of cyclic peptides, NMR studies on cyclo(Asp-Trp-(NMe)Nle-Asp-Phe) indicated that the backbone angles around the cis peptide bonds are "rather similar to the angles of a βVIb turn". nih.govnih.gov βVI turns are characterized by a cis peptide bond at the i+2 position, and the βVIb subtype has specific dihedral angle requirements for the central i+1 and i+2 residues. While the precise angles for the N-Me-Nle peptide were not detailed, the comparison suggests a strong preference for this particular turn type.

β-Turn TypeIdeal Dihedral Angles (φ, ψ) for Central Residues (i+1, i+2)Relevance to N-Me-D-Nle
Type II' (60°, -120°), (-80°, 0°)Induced by N-methylated D-amino acid at i+1 position in β-hairpins. nih.govnih.gov
Type VIb (-135°, 135°), (-75°, 160°)Preferred conformation in N-Me-Nle containing cyclic pentapeptides. nih.govnih.govembl.deresearchgate.net

Influence on Macrocyclic and Constrained Peptide Architectures

As previously mentioned, the substitution of proline with N-Me-Nle in a cyclic pentapeptide scaffold resulted in a more flexible and conformationally diverse molecule. nih.govnih.gov This finding highlights that while N-methylation is often employed as a strategy to rigidify peptides, its effect is not universally predictable and can, in certain ring sizes and sequences, lead to increased dynamic behavior. This is largely due to the combination of removing a hydrogen bond constraint and enabling freer rotation around the φ backbone dihedral angle. nih.govnih.gov

In the broader context of macrocyclic peptide design, N-methylated amino acids and D-amino acids are frequently used to improve pharmacokinetic properties. nih.govnih.gov The strategic placement of D-amino acids can induce specific turns that are critical for achieving a binding-competent conformation, while N-methylation can enhance membrane permeability. The use of N-Me-D-Nle, therefore, represents a dual strategy to influence both the conformational landscape and the drug-like properties of a macrocycle. For example, in the design of macrocyclic peptide libraries for drug discovery, building blocks like N-methyl-L-norleucine have been included to explore novel conformational spaces. rsc.orgnih.gov

Studies on Peptide Rigidity, Flexibility, and Dynamic Behavior

The dynamic behavior of a peptide, encompassing its rigidity and flexibility, is fundamentally altered by the inclusion of N-Me-D-Nle. The primary tool for investigating these dynamics at an atomic level is Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by molecular dynamics simulations.

The most direct experimental evidence comes from the comparative NMR study of cyclic pentapeptides. nih.govnih.gov The observation of a higher number of distinct isomers for the N-Me-Nle-containing peptide is a clear indicator of enhanced conformational flexibility compared to the proline analogue. nih.govnih.gov This flexibility arises from two sources: the increased ease of cis/trans isomerization at multiple sites within the peptide backbone and the rotational freedom around the N-Cα (φ) bond of the N-Me-Nle residue itself. nih.govnih.gov

Computational and Theoretical Modeling of Conformational Preferences

Computational and theoretical methods are indispensable for elucidating the conformational preferences of peptides containing non-canonical residues like N-Me-D-Nle. These approaches allow for the exploration of the potential energy landscape and the prediction of stable conformations that may be difficult to capture experimentally.

Molecular Dynamics (MD) simulations are a cornerstone of this analysis, providing insights into the dynamic behavior, flexibility, and conformational ensembles of peptides in various environments. rsc.org For peptides with N-methylated residues, MD simulations can model the consequences of altered hydrogen bonding patterns and steric clashes. However, accurate simulations require robust force fields specifically parameterized for non-canonical amino acids to correctly model their unique properties. nih.gov

The study by Weisshoff et al. on an N-Me-Nle cyclic pentapeptide utilized restrained molecular dynamics to help elucidate the solution-state structures of the observed isomers. nih.govnih.gov Theoretical studies using methods like Density Functional Theory (DFT) have been applied to other N-methylated peptides to understand their intrinsic tendencies to form β-turns, revealing dramatic changes in conformational properties upon N-methylation. nih.gov

While extensive computational studies focused specifically on N-Me-D-Nle are not widely reported in the literature, the established methodologies are readily applicable. Such studies would typically involve:

Conformational Searching: Systematically or stochastically sampling the dihedral angle space (φ, ψ) to identify low-energy conformations. cdnsciencepub.com

Energy Calculations: Using quantum mechanics or molecular mechanics to calculate the relative energies of different conformers. cdnsciencepub.com

Molecular Dynamics (MD) Simulations: Simulating the peptide's movement over time in an explicit or implicit solvent to understand its dynamic behavior and conformational stability. rsc.org

These computational approaches are crucial for rationalizing experimental observations and for the de novo design of peptides with precisely controlled three-dimensional structures.

Biochemical and Biological Activity Modulation Driven by N Methyl D Norleucine Residues

Modulation of Proteolytic Stability and Enzymatic Degradation Profiles

A primary advantage of incorporating N-methylated amino acids, such as N-Me-D-Nle, into peptide backbones is the significant enhancement of their resistance to enzymatic degradation. qyaobio.comresearchgate.netmdpi.com The N-methyl group on the amide nitrogen sterically hinders the approach of proteases, which typically recognize and cleave peptide bonds involving L-amino acids. mdpi.com This modification obstructs the hydrolysis of the peptide bond, thereby increasing the peptide's half-life in biological media like human serum. qyaobio.comresearchgate.net

This principle has been successfully applied in the development of minigastrin (MG) analogues for targeting the cholecystokinin-2 receptor (CCK2R). acs.orgmdpi.com For instance, the substitution of the oxidation-sensitive methionine (Met) with (N-Me)Nle in the minigastrin analog DOTA-MGS5 resulted in a product with highly increased stability against enzymatic degradation. mdpi.comnih.govnih.gov Studies on DOTA-MGS5 and related compounds radiolabeled with Indium-111, Gallium-68, and Lutetium-177 have consistently demonstrated high resistance to degradation in various media, including human serum and in vivo in mice, for extended periods. acs.orgnih.govmdpi.comnih.gov In BALB/c mice, a high percentage of the intact radiopeptide remains in the blood up to an hour after injection, a significant improvement over analogues without this modification. nih.govnih.gov The combination of increased enzymatic stability and enhanced protein binding appears to be crucial for improving specific receptor interactions at target sites, such as tumors. nih.gov

Receptor Binding Affinity and Ligand Selectivity Studies

N-Methyl-D-norleucine plays a critical role in modulating how peptide ligands interact with their G protein-coupled receptors (GPCRs), influencing both binding affinity and selectivity for receptor subtypes. wikipedia.orgnih.govyoutube.com

The cholecystokinin-2 receptor (CCK2R) is a significant target in nuclear medicine for the diagnosis and therapy of various cancers, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC). nih.govmdpi.comthno.org The development of stable and high-affinity peptide ligands for CCK2R is a major focus of research.

Studies have shown that substituting methionine with N-methyl-norleucine in minigastrin analogues can significantly enhance CCK2R affinity and tumor uptake. nih.govmdpi.com For example, the exchange of Met with (N-Me)Nle in certain cholecystokinin (B1591339) analogues led to increased CCK2R affinity. nih.gov The compound DOTA-MGS5, which features a (N-Me)Nle substitution for Met and a 1-naphthylalanine (1-Nal) for Phenylalanine (Phe), demonstrates impressively high uptake in CCK2R-expressing xenografts and high affinity to the human CCK2R. nih.govnih.govmdpi.com This improved performance is attributed to the combination of enhanced enzymatic stability and favorable receptor interaction dynamics. nih.gov Research indicates that the combined substitution of Met with (N-Me)Nle and Phe with 1Nal is necessary for achieving efficient stabilization and preventing loss of receptor affinity. mdpi.com

Table 1: Impact of N-Me-D-Nle Substitution on CCK2R Ligand Properties

CompoundKey Substitution(s)Observed Effect on CCK2R Interaction/StabilityReference
DOTA-MGS5Met → (N-Me)Nle, Phe → 1-NalIncreased CCK2R affinity, high stability against enzymatic degradation, and enhanced tumor uptake. nih.govnih.govmdpi.com
111In-DOTA-MGS4Met → (N-Me)Nle, Phe → (N-Me)PheShowed enzymatic stability similar to DOTA-MGS5 but lower protein binding and tumor uptake. nih.govsnmjournals.org
111In-CP04No (N-Me)NleLower enzymatic stability and tumor uptake compared to DOTA-MGS5. nih.gov
HYNIC-MGS11Met → (N-Me)Nle, Phe → (N-Me)1-NalSynthesized to evaluate if additional N-methylation provides further stabilizing effects. nih.gov

The melanocortin receptor (MCR) family, which includes five subtypes (MC1R to MC5R), is involved in various physiological processes, and developing ligands with high selectivity for a specific subtype is a significant challenge. mdpi.comnih.gov N-methylation of peptide backbones has emerged as a powerful technique to improve receptor subtype selectivity. capes.gov.br

In the context of melanocortin peptides, such as analogues of α-Melanocyte-Stimulating Hormone (α-MSH), systematic N-methylation has been shown to progressively improve selectivity for the human MC1R (hMC1R). capes.gov.br While the superpotent α-MSH analogue MT-II is nonselective, a library of its N-methylated derivatives demonstrated that selectivity for hMC1R improves with each introduced N-methyl group. capes.gov.br This strategy can constrain the peptide's conformational flexibility, stabilizing a conformation that is preferred by a specific receptor subtype. researchgate.netcapes.gov.br The incorporation of norleucine (Nle) in place of methionine is a common modification in potent MSH analogues like MT-II and SHU9119. nih.gov Subsequent N-methylation of these Nle-containing scaffolds can further refine their selectivity profile. capes.gov.bruq.edu.au

Table 2: Effect of N-Methylation on Melanocortin Receptor Ligand Selectivity

Peptide Modification StrategyObserved Effect on MCR SelectivityUnderlying PrincipleReference
Multiple N-methylation of MT-II backboneIncreased selectivity and potency for hMC1R. The most potent derivative had four N-methyl groups.Reduces conformational flexibility, stabilizing a backbone structure that is selectively recognized by hMC1R. capes.gov.br
Incorporation of Nle and D-PheCreates highly potent but often non-selective MCR agonists (e.g., MT-II).Enhances biological activity and stability, serving as a scaffold for further modifications. nih.gov
Removal of N-methyl groups from a bicyclic peptide frameworkSubstantially reduced potency at hMC1R, with smaller effects on hMC3R and hMC4R.Demonstrates the importance of N-methylation at specific sites for maintaining high-affinity agonism. uq.edu.au

The introduction of N-methyl-norleucine has also been explored in ligands targeting opioid and neurokinin receptors. The neurokinin receptors (NK1, NK2, NK3) are GPCRs that are activated by tachykinins like Substance P and Neurokinin A. guidetopharmacology.org

An analogue of Neurokinin A, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), which incorporates N-methyl-leucine and norleucine, acts as a selective and potent agonist for the NK2 receptor (NK2R). medchemexpress.com This demonstrates the utility of such modifications in creating subtype-selective agonists within the tachykinin system. In another study, hybrid peptides were synthesized to target both opioid and neurokinin receptors simultaneously. One such hybrid, designed as an opioid agonist/NK1 antagonist, included norleucine in its structure: Tyr-[d-Lys-Phe-Phe-Asp]-Asn-d-Trp-Phe-d-Trp-Leu-Nle-NH2. mdpi.com This compound showed significant antinociceptive effects in animal models without inducing tolerance or constipation, highlighting the potential of multi-target ligands where Nle is a component of the NK1 antagonist pharmacophore. mdpi.com

While direct examples of N-Me-D-Nle in opioid ligands are less documented in the provided results, the use of D-amino acids and N-methylation are established strategies in opioid peptide design to increase potency and stability. nih.govgoogleapis.com Methadone, a synthetic µ-opioid receptor agonist, also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, indicating the complex pharmacology that can arise from N-methylated structures. painphysicianjournal.com

G protein-coupled receptors constitute a vast superfamily of membrane receptors that are the targets of a large percentage of modern drugs. wikipedia.orgyoutube.com They share a common seven-transmembrane helical structure and are involved in countless signaling pathways. nih.govembopress.org The principles observed with CCK2R and MCRs can be extrapolated to other GPCRs. The modification of peptide ligands with N-Me-D-Nle is a versatile tool in medicinal chemistry to enhance pharmacological properties for various GPCR targets. mdpi.comnih.gov

The introduction of N-methyl groups can improve metabolic stability and constrain peptide conformation, which can lead to enhanced binding affinity and receptor subtype selectivity for a wide range of GPCRs, including those for angiotensin II and bradykinin. researchgate.netnih.gov The hydrophobic side chain of norleucine can also provide favorable interactions within the hydrophobic pockets of receptor binding sites. nih.gov As seen with apelin, another GPCR ligand, D-Nle is considered as a potential substitute for methionine, suggesting its broad applicability in GPCR ligand design. google.com The strategy of using unnatural amino acids like N-Me-D-Nle is therefore a general approach to optimize peptide-based drugs targeting the GPCR superfamily. mdpi.com

Opioid and Neurokinin Receptor Agonist/Antagonist Profiling

Enzyme-Substrate and Enzyme-Inhibitor Interaction Dynamics

The substitution of natural amino acids with N-methyl-D-norleucine can fundamentally alter the way a peptide interacts with enzymes, in some cases converting a substrate into a potent inhibitor. This is due to changes in charge, hydrophobicity, and steric profile.

A clear example of this is seen with the histone methyltransferase SETD8, an enzyme that monomethylates lysine (B10760008) 20 on histone H4. nih.gov Researchers replaced the target lysine in a substrate peptide with norleucine. The resulting norleucine-containing peptide was no longer a substrate for methylation. Instead, it became a potent competitive inhibitor of SETD8 with a Ki of approximately 50 nM. nih.gov The rationale is that the hydrophobic norleucine side chain fits well into the hydrophobic region of the enzyme's active site pocket but lacks the primary amine that would be methylated, effectively blocking the enzyme's function without being turned over. nih.gov

Similarly, studies on leucine (B10760876) aminopeptidase (B13392206) (LAP) have investigated inhibitors based on phosphorus-containing derivatives of norleucine. tandfonline.com While peptides with N-terminal norleucine are known to be efficiently cleaved substrates for LAP, the organophosphorus derivatives of norleucine acted as moderate inhibitors. tandfonline.com This demonstrates that modifying the amino acid analogue can shift its role from a substrate to a ligand that binds but is not processed, thereby inhibiting the enzyme. The low substrate specificity of some biosynthetic enzymes can also lead to the natural misincorporation of norleucine into proteins in place of methionine, which can have functional consequences for enzyme activity. researchgate.net

Table of Compound Names Mentioned

Abbreviated NameFull or Descriptive Name
N-Me-D-Nle-OH.HClN-Methyl-D-norleucine hydrochloride
DOTA-MGS5DOTA-dGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH2
DOTA-MGS4DOTA-dGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-(N-Me)Phe-NH2
In-CP04Indium-111 labeled DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2
HYNIC-MGS11HYNIC-dGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-(N-Me)1-Nal-NH2
MT-IIAc-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2
SHU9119Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH2
LMN-NKA[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
SETD8Histone H4–K20 methyltransferase
LAPLeucine aminopeptidase
CCK2RCholecystokinin-2 Receptor
MCRMelanocortin Receptor
GPCRG Protein-Coupled Receptor
NK1/NK2/NK3Neurokinin Receptors 1/2/3
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
HYNIC6-hydrazinonicotinyl

Studies with Proteases and Their Inhibition

The inclusion of N-Me-D-Nle in peptide-based inhibitors has been explored as a strategy to enhance their potency and selectivity against various proteases. The N-methylation of the peptide backbone can confer resistance to proteolytic degradation, a common limitation of peptide drugs. nih.gov

Research into serine protease inhibitors has included derivatives containing N-Me-D-Nle. google.comgoogle.com For instance, studies on inhibitors for the Dengue Virus NS2B/NS3 protease, a serine protease essential for viral replication, have shown that modifications at the C-terminus of peptide-based inhibitors are critical for activity. acs.org While many potential inhibitors show limited efficacy, this highlights the ongoing search for effective structural motifs. nih.gov

In the context of viral proteases like HIV-1 protease, inhibitors are a cornerstone of therapy. tandfonline.com The development of resistance to existing drugs necessitates the design of new inhibitors. pnas.org Structure-activity relationship (SAR) studies of small molecule HIV-1 fusion inhibitors targeting the gp41 protein have shown that while some N-methylated compounds exhibit strong binding to the target's hydrophobic pocket, this does not always translate to high antiviral activity, suggesting that factors beyond simple binding affinity are at play. acs.org

Investigations into leucine aminopeptidase, a metallopeptidase, revealed that phosphonic and phosphinic derivatives of norleucine acted as moderate inhibitors, with Ki values in the micromolar range. tandfonline.com This was unexpected, as the enzyme shows a preference for cleaving substrates with bulky aliphatic residues like norleucine. tandfonline.com

Table 1: Examples of Protease Inhibition Studies Involving Norleucine Derivatives

Protease Target Inhibitor Type / Compound Class Key Finding Reference(s)
Leucine Aminopeptidase Phosphonic/phosphinic norleucine derivatives Moderate inhibition with Ki values in the micromolar range. tandfonline.com
HIV-1 gp41 N-methylated bisindole compounds Submicromolar binding affinity did not always translate to submicromolar antiviral activity. acs.org
Dengue Virus NS2B/NS3 Protease Peptide-based inhibitors C-terminal modifications are crucial for inhibitory potency. acs.org

Mechanistic Probes for Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition is a validated therapeutic strategy, particularly in oncology. mdpi.commdpi.comuea.ac.uk HDACs are zinc-dependent enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. mdpi.comnih.govbeilstein-journals.org The development of isoform-selective HDAC inhibitors remains a significant challenge. koehlerlab.org

Norleucine derivatives have been incorporated into potent HDAC inhibitors. jst.go.jpgoogleapis.com For example, thailandepsins, which are bicyclic depsipeptides, have been identified as potent HDAC inhibitors, and their synthesis has utilized D-norleucine methyl ester. nih.govjst.go.jp The mechanism of many HDAC inhibitors involves a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. uea.ac.ukbeilstein-journals.org In some inhibitor classes, like those derived from psammaplin A, a thiol moiety serves this function. beilstein-journals.org

While direct studies focusing on N-Me-D-Nle as a mechanistic probe for HDACs are not extensively detailed in the provided results, the substitution of natural amino acids with norleucine derivatives in inhibitor scaffolds helps to elucidate structure-activity relationships. For instance, in the development of inhibitors for Lysine-specific demethylase 1 (LSD1), another epigenetic regulator, substituting a leucine residue with norleucine resulted in stronger inhibitory activity, suggesting that a linear alkyl group is favorable for interaction with the enzyme. jst.go.jp This principle of using non-canonical amino acids to probe enzyme active sites is broadly applicable and suggests that N-Me-D-Nle could be used to explore the hydrophobic pockets and conformational requirements of HDAC active sites.

Table 2: Classes of HDACs

Class Members Cofactor Primary Location Reference(s)
Class I HDAC1, 2, 3, 8 Zn2+ Nucleus mdpi.commdpi.commdpi.com
Class IIa HDAC4, 5, 7, 9 Zn2+ Shuttle between nucleus and cytoplasm beilstein-journals.orgmdpi.com
Class IIb HDAC6, 10 Zn2+ Shuttle between nucleus and cytoplasm beilstein-journals.orgmdpi.com
Class III (Sirtuins) SIRT1-7 NAD+ Varies nih.govbeilstein-journals.org

Investigations in Other Enzyme Systems

The utility of N-Me-D-Nle and related norleucine derivatives extends beyond proteases and HDACs. As an unnatural amino acid, it is a valuable tool for studying protein structure and function. drugbank.comwikipedia.org

In studies of D-Amino Acid Dehydrogenase (D-AADH), an artificially created thermostable enzyme, D-norleucine was used as a substrate. frontiersin.org The non-tagged version of the enzyme showed significantly higher activity for the deamination of D-norleucine compared to its His-tagged counterpart, indicating that interactions near the C-terminus are critical for catalytic activity. frontiersin.org Furthermore, mutating the enzyme (Asp94Ala substitution) resulted in higher reactivity towards D-norleucine, demonstrating how enzyme specificity can be engineered. frontiersin.org

The incorporation of norleucine has also been used to improve the catalytic activity of enzymes for industrial applications. In one study, methionine residues in a lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus were replaced with the more hydrophobic norleucine. frontiersin.org This substitution, particularly at residues near the active site, resulted in significantly enhanced hydrolytic activity of the lipase on synthetic polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). frontiersin.org

Norleucine is also recognized as an analog of methionine, lacking the sulfur atom, which makes it useful for probing the role of methionine in biological processes without the potential for oxidation. wikipedia.org This has been applied in studies of Amyloid-β peptide, where replacing a key methionine with norleucine negated the peptide's neurotoxic effects. wikipedia.org

Cellular Uptake Mechanisms and Intracellular Targeting within Research Models

The ability of a compound to cross the cell membrane and reach its intracellular target is paramount for its biological activity. The inclusion of N-Me-D-Nle in peptide structures can significantly influence these properties. N-methylation is known to increase lipophilicity and metabolic stability, which can enhance cell permeability. nih.govnih.gov

A notable example is the minigastrin analog DOTA-MGS5, which contains the sequence Trp-(N-Me)Nle-Asp-1-Nal-NH2. nih.govmdpi.com This peptide targets the cholecystokinin-2 receptor (CCK2R), which is overexpressed in certain cancers like medullary thyroid carcinoma. nih.gov Studies with radiolabeled DOTA-MGS5 demonstrated impressively high uptake in CCK2R-expressing tumor cells, reaching over 60% after 4 hours. nih.gov The high metabolic stability, conferred in part by the N-methylated norleucine, resulted in high levels of intact peptide in the blood and favorable tumor-to-background ratios. nih.govnih.gov This makes it a promising candidate for theranostics, combining diagnosis and therapy. nih.gov

The concept of intracellular targeting involves designing molecules that not only enter the cell but also engage with specific subcellular structures or proteins. Researchers have explored combining cell-surface receptor targeting with moieties that interact with intracellular components. mdpi.com For example, a radiolabeled bombesin (B8815690) derivative, which targets the gastrin-releasing peptide receptor (GRP-r), was conjugated to an inhibitor of the cytosolic heat shock protein 90 (Hsp90). mdpi.com While receptor-specific uptake was confirmed, this strategy did not prevent the eventual washout of the radiotracer from the cell, suggesting that the conjugate may have been trapped in endosomes or degraded in lysosomes. mdpi.com This highlights the complexity of designing dual-targeting agents that can successfully navigate intracellular trafficking pathways.

Structure-Activity Relationship (SAR) Studies for Biological Response Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. acs.orgresearchgate.net The incorporation of N-Me-D-Nle is often a key modification in such studies.

In the development of ligands for the cholecystokinin-2 receptor (CCK2R), SAR studies revealed the critical importance of the N-methyl group on the norleucine residue. nih.gov A comparison between two tetrapeptides, B1 (H-Trp-Nle-Asp-1-Nal-NH2) and B3 (H-Trp-(N-Me)Nle-Asp-1-Nal-NH2), showed that the N-methylated version (B3) had a 50-fold lower IC50 value, indicating significantly higher affinity for the receptor. nih.gov This demonstrates that even a small structural change like the addition of a methyl group to the peptide backbone can have a profound impact on biological activity. nih.gov The combination of (N-Me)Nle and 1-Nal substitutions was found to be necessary for achieving both high stability and potent tumor targeting. mdpi.com

Similarly, in the design of bifunctional ligands for opioid and serotonin (B10506) receptors, the replacement of D-Ala with D-Nle in a peptide sequence led to a significant increase in binding affinity at both µ- and δ-opioid receptors. nih.gov This modification, combined with halogenation of a phenylalanine residue, increased lipophilicity and cell permeability, resulting in compounds with substantially improved potency. nih.gov

Table 3: SAR of N-Methyl-Norleucine in CCK2R and Opioid Receptor Ligands

Compound/Ligand Key Structural Feature Receptor Target Measured Activity (IC50 or Ki) Key Finding Reference(s)
Tetrapeptide B1 H-Trp-Nle -Asp-1-Nal-NH2 CCK2R IC50: 106 ± 12 nM Non-methylated Nle shows lower affinity. nih.gov
Tetrapeptide B3 H-Trp-(N-Me)Nle -Asp-1-Nal-NH2 CCK2R IC50: 2.1 ± 0.2 nM N-methylation of Nle increases affinity 50-fold. nih.gov
Ligand 3 Contains D-Ala at position 2 µ-Opioid Receptor Ki = 88 nM Parent compound with lower affinity. nih.gov
Ligand 3 Contains D-Ala at position 2 δ-Opioid Receptor Ki = 56 nM Parent compound with lower affinity. nih.gov
Ligand 5 Contains D-Nle at position 2 µ-Opioid Receptor Ki = 16 nM D-Nle substitution increases µ-opioid affinity 5.5-fold. nih.gov

These studies underscore the value of N-Me-D-Nle as a building block in peptide and small molecule design. Its incorporation can be a powerful tool for optimizing various properties, including receptor affinity, metabolic stability, and cellular uptake, ultimately leading to the development of more effective therapeutic and diagnostic agents. chemimpex.comchemimpex.comchemimpex.com

Advanced Analytical and Biophysical Characterization of N Methyl D Norleucine and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both assessing the purity of N-Me-D-Nle-OH.HCl and for its isolation on a research scale. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are the primary methods for analytical assessment, while preparative chromatography is used for obtaining purified material.

HPLC and UHPLC are powerful techniques used to separate, identify, and quantify components in a mixture, making them ideal for determining the chemical and enantiomeric purity of this compound. core.ac.ukresearchgate.net Purity assessment is critical, as impurities from the synthetic process, such as unmethylated precursors or the incorrect enantiomer (L-form), can significantly impact subsequent applications.

The analysis typically employs reversed-phase (RP) columns, such as C18, where separation is based on the hydrophobicity of the analytes. researchgate.netscielo.org.mx For N-methylated amino acids, which can be challenging to separate from their non-methylated counterparts, gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent (like acetonitrile (B52724), ACN) is common. scielo.org.mxacs.org

A significant challenge is the separation of D- and L-enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral selector. This can be achieved in two ways:

Chiral Stationary Phases (CSPs): Columns packed with a chiral material (e.g., macrocyclic glycopeptides like teicoplanin) can directly resolve enantiomers. sigmaaldrich.comsigmaaldrich.com

Chiral Derivatization: The amino acid is reacted with a chiral derivatizing agent, such as Marfey's reagent (FDLA) or o-phthaldialdehyde with a chiral thiol (OPA/IBLC), to form diastereomers. nih.govnih.govnih.gov These diastereomers have different physical properties and can be separated on standard achiral RP-HPLC columns. nih.gov

UHPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times, by using columns with smaller particle sizes (<2 µm). lcms.czmdpi.com This is particularly beneficial for resolving complex mixtures and detecting trace impurities. researchgate.netmdpi.com Several studies have demonstrated successful UHPLC methods for the simultaneous determination of canonical and non-canonical amino acids, including norleucine and various D-amino acids. researchgate.netmdpi.com

Table 1: Representative HPLC/UHPLC Conditions for Purity Analysis of this compound

Parameter Analytical HPLC (Chemical Purity) Chiral UHPLC (Enantiomeric Purity)
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) scielo.org.mx Chiral Stationary Phase (e.g., Teicoplanin-based, 2.1 x 100 mm, <2 µm) sigmaaldrich.com or RP-C18 after derivatization nih.gov
Mobile Phase A 0.1% TFA in Water acs.org 5 mM Ammonium Acetate in Water mdpi.com
Mobile Phase B 0.1% TFA in Acetonitrile acs.org Acetonitrile mdpi.com
Gradient 5% to 95% B over 20 minutes 10% to 70% B over 15 minutes
Flow Rate 1.0 mL/min 0.4 mL/min
Detection UV at 214 nm Fluorescence (post-derivatization) or UV at 254 nm researchgate.netsigmaaldrich.com

| Expected Result | Single major peak corresponding to N-Me-D-Nle-OH, indicating high chemical purity (e.g., ≥98%). chemimpex.com | Baseline separation of D- and L-enantiomer peaks, confirming high enantiomeric excess. |

When larger quantities (milligrams to grams) of highly pure this compound are required for research, such as for incorporation into synthetic peptides, preparative HPLC is the method of choice. lsu.edulcms.czgilson.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly greater sample loads.

The process involves a "scale-up" from an optimized analytical method. chromatographyonline.com Mathematical formulas are used to adjust parameters like flow rate, gradient time, and injection volume to maintain the separation quality achieved at the analytical scale. chromatographyonline.comresearchgate.net The goal is to maximize throughput while preserving the resolution between the target compound and any impurities. Following separation, fractions containing the purified compound are collected, combined, and the solvent is removed (e.g., by lyophilization) to yield the final, pure product. lsu.edufrontiersin.org

Table 2: Example of Analytical to Preparative HPLC Scale-Up for this compound Purification

Parameter Analytical Method Preparative Method (Calculated)
Column Dimensions (ID x L) 4.6 x 250 mm 50 x 250 mm
Column Packing C18, 5 µm C18, 5 µm
Flow Rate 1.0 mL/min 118 mL/min
Sample Load 1 mg 118 mg
Run Time 20 min 20 min
Solvent Consumption/Run ~20 mL ~2360 mL

| Objective | Method development and purity check | Isolate >100 mg of pure compound chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of molecules. It measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and fragmentation analysis, which reveals structural details. For a modified amino acid like this compound, various MS techniques are employed to confirm its identity and structure, especially after its incorporation into a peptide sequence.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like amino acids and peptides. nih.gov It transfers ions from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.gov When analyzing this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. nih.govtandfonline.com In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For N-methyl amino acids, characteristic losses include the loss of water and carbon monoxide to form an immonium ion, as well as losses related to the side chain and the N-methylamino group. nih.govresearchgate.netresearchgate.net This allows for unambiguous identification and differentiation from isomeric or isobaric compounds. nih.gov

Table 3: Expected ESI-MS Ions for N-Me-D-Nle-OH (MW = 145.20 g/mol )

Ion Formula Calculated m/z Description
[M+H]⁺ [C₇H₁₆NO₂]⁺ 146.12 Protonated molecular ion, confirms molecular weight. nih.gov
[M+Na]⁺ [C₇H₁₅NO₂Na]⁺ 168.10 Sodium adduct, common in ESI.
[M+H - (H₂O+CO)]⁺ [C₆H₁₄N]⁺ 100.11 Characteristic immonium ion for N-methylated amino acids. nih.govresearchgate.net

| [M+H - H₂NCH₃]⁺ | [C₆H₁₁O₂]⁺ | 115.07 | Loss of the methylamine (B109427) group. researchgate.net |

MALDI-TOF is another soft ionization technique highly effective for analyzing biomolecules, especially peptides and proteins. edpsciences.orgeuropeanpharmaceuticalreview.com In this method, the analyte is co-crystallized with a matrix (an energy-absorbing organic acid), and a laser pulse desorbs and ionizes the sample. nih.gov MALDI typically produces singly charged ions, which simplifies the resulting mass spectrum. europeanpharmaceuticalreview.com

While ESI-MS is often preferred for small molecules like single amino acids, MALDI-TOF excels in the analysis of peptides containing N-Me-D-Nle. acs.org It provides rapid and accurate molecular weight determination of the entire peptide. shimadzu.com Furthermore, MALDI instruments equipped with tandem MS capabilities (MALDI-TOF/TOF) can be used for peptide sequencing. researchgate.netnih.gov Fragmentation analysis can confirm the position of the N-Me-D-Nle residue within the peptide sequence and differentiate it from its isobaric isomer N-Me-L-isoleucine. shimadzu.comnih.gov

Table 4: MALDI-TOF MS Parameters for a Peptide Containing N-Me-D-Nle

Parameter Typical Setting/Value Purpose
Matrix α-Cyano-4-hydroxycinnamic acid (HCCA) acs.org To absorb laser energy and facilitate ionization.
Ionization Mode Positive Ion To detect protonated molecules [M+H]⁺.
Detector Mode Reflector To increase mass accuracy and resolution. acs.org
Analysis Type MS (for MW) or MS/MS (for sequencing) To determine the mass of the intact peptide or to fragment it for sequence confirmation. shimadzu.comresearchgate.net

| Expected Result | A single major peak for [M+H]⁺ of the peptide, confirming its molecular weight. |

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements (typically to four or five decimal places). rsc.org This high accuracy allows for the determination of a molecule's elemental formula, as very few combinations of atoms will have the same exact mass. rsc.orgacs.org

For a novel or modified compound like N-Me-D-Nle-OH, HRMS is the definitive technique for confirming its elemental composition. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the presumed formula (C₇H₁₅NO₂), the identity of the compound can be confirmed with very high confidence. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. acs.org

Table 5: HRMS Data for Confirmation of N-Me-D-Nle-OH

Parameter Value
Molecular Formula C₇H₁₅NO₂
Ion Formula [C₇H₁₆NO₂]⁺
Theoretical Accurate Mass ([M+H]⁺) 146.11756
Hypothetical Measured Mass ([M+H]⁺) 146.11751
Mass Error -0.34 ppm

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
This compoundN-Methyl-D-norleucine hydrochloride
N-Me-D-Nle-OHN-Methyl-D-norleucine
TFATrifluoroacetic acid
ACNAcetonitrile
FDLANα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide
OPAo-Phthaldialdehyde
IBLCN-isobutyryl-L-cysteine
HCCAα-Cyano-4-hydroxycinnamic acid
N-Me-L-isoleucineN-Methyl-L-isoleucine

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of molecules, including non-standard amino acids like N-Methyl-D-Norleucine (N-Me-D-Nle) and peptides incorporating this residue. jchps.comslideshare.netcore.ac.uk By analyzing various NMR parameters, researchers can gain profound insights into the three-dimensional arrangement of atoms, the dynamics of the molecule in solution, and the influence of the N-methyl and norleucine side chain on peptide backbone conformation. rcsb.orgrcsb.orgcore.ac.uknih.gov

One-dimensional (1D) ¹H NMR spectra provide initial information about the different types of protons present in the molecule and their chemical environments. jchps.com For this compound, distinct signals would be expected for the N-methyl protons, the α-proton, the protons of the norleucine side chain (β, γ, δ, and ε), and the hydroxyl proton. The chemical shifts (δ) of these protons are highly sensitive to their local electronic environment. ipb.pt

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of these resonances and for determining the molecule's connectivity and spatial structure. slideshare.netcore.ac.uk Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds. For N-Me-D-Nle, COSY would show correlations between the α-proton and the β-protons, and sequentially along the norleucine side chain. slideshare.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons belonging to a single amino acid residue. core.ac.ukipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. It is crucial for assigning the carbon and nitrogen signals of the N-Me-D-Nle residue. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This is particularly useful for connecting different parts of the molecule, for instance, showing a correlation between the N-methyl protons and the α-carbon. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. The intensity of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for determining the three-dimensional conformation of the molecule. core.ac.uk

In the context of peptides containing N-Me-D-Nle, NMR is particularly powerful for studying cis/trans isomerization around the peptide bond preceding the N-methylated residue. core.ac.uk The presence of the N-methyl group can lower the energy barrier for this isomerization, leading to the co-existence of multiple conformations in solution, which can be observed as distinct sets of resonance signals in the NMR spectra. core.ac.ukresearchgate.net By analyzing the relative intensities of these signals, the populations of the different conformers can be determined.

Table 1: Key NMR Parameters and Their Application in the Analysis of N-Me-D-Nle Containing Molecules

NMR ParameterInformation ProvidedRelevance to N-Me-D-Nle Analysis
Chemical Shifts (¹H, ¹³C, ¹⁵N) Electronic environment of each nucleus.Reveals the local environment of the N-methyl group, α-carbon, and side chain, and can indicate the presence of different conformers. ipb.pt
Scalar Coupling Constants (J-couplings) Through-bond connectivity and dihedral angles (via Karplus equation).Confirms the covalent structure and provides information on the conformation of the side chain and backbone. core.ac.uk
Nuclear Overhauser Effect (NOE) Through-space proximity of protons (< 5 Å).Provides crucial distance restraints for determining the 3D structure and the relative orientation of the N-methyl group and side chain. rcsb.org
Relaxation Parameters (T₁, T₂, Heteronuclear NOE) Molecular dynamics on ps-ns timescale.Characterizes the flexibility of the norleucine side chain and the peptide backbone. nih.gov
Chemical Exchange Saturation Transfer (CEST) Exchange between different conformational states.Can be used to study the kinetics of cis/trans isomerization around the N-Me-D-Nle peptide bond.

Stereochemical Assignment Techniques for D-Norleucine Residues (e.g., Marfey's Analysis)

The determination of the absolute stereochemistry of amino acids is a critical step in the characterization of peptides and other natural products, as the biological activity is often highly dependent on the chirality of its constituent residues. For non-proteinogenic amino acids like D-norleucine, which can be incorporated into molecules of interest, robust analytical methods are required to confirm their configuration. Marfey's method is a widely used and reliable technique for this purpose. biomolther.orgmdpi.comresearchgate.netacs.org

The principle of Marfey's method involves the derivatization of the amino acid of interest with a chiral reagent, known as Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its D-enantiomer. biomolther.orgmdpi.com This reaction converts the enantiomeric amino acids (D- and L-norleucine in this case) into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

The general workflow for Marfey's analysis of a peptide containing a D-norleucine residue is as follows:

Hydrolysis: The peptide is first hydrolyzed, typically using strong acid (e.g., 6 M HCl) at elevated temperatures, to break the peptide bonds and release the individual constituent amino acids, including the D-norleucine residue. acs.orgnih.gov

Derivatization: The resulting amino acid hydrolysate is then reacted with Marfey's reagent (L-FDAA) under basic conditions. The primary amine of the amino acids displaces the fluorine atom of L-FDAA, forming stable diastereomeric derivatives. acs.orgmdpi.com

Chromatographic Separation: The mixture of diastereomers is then analyzed by HPLC, typically with UV detection at 340 nm, where the dinitrophenyl group has a strong absorbance. acs.orgresearchgate.net

Comparison with Standards: The retention time of the derivatized D-norleucine from the sample is compared to the retention times of derivatized authentic standards of D- and L-norleucine that have been subjected to the same derivatization procedure. The L-amino acid derivative generally elutes earlier than the D-amino acid derivative when using L-FDAA. mdpi.com

Several variations and advancements of Marfey's method have been developed to improve resolution and sensitivity, such as the use of different chiral derivatizing agents like 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA) or the use of LC-MS for detection, which can be particularly useful for complex mixtures or when only small amounts of sample are available. researchgate.netresearchgate.net The "advanced Marfey's method" and the "C3 Marfey's method" are examples of such refinements that offer improved chromatographic separation. mdpi.com

Table 2: Illustrative HPLC Retention Times for Marfey's Derivatives of Norleucine

Amino Acid StandardDerivatizing ReagentResulting DiastereomerExpected Relative Retention Time
L-NorleucineL-FDAAL-FDAA-L-NorleucineShorter
D-NorleucineL-FDAAL-FDAA-D-NorleucineLonger

Note: The exact retention times will depend on the specific HPLC conditions (column, mobile phase, gradient, etc.).

Spectroscopic Methods for Monitoring Conformational Changes (e.g., Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry)

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein and peptide conformation, dynamics, and interactions in solution. nih.govthermofisher.comthermofisher.comthermofisher.com This method is particularly well-suited for monitoring conformational changes that may be induced by factors such as ligand binding, post-translational modifications, or changes in the solution environment. When applied to peptides containing N-Me-D-Nle, HDX-MS can provide valuable insights into how this non-standard residue influences the peptide's structural dynamics.

The fundamental principle of HDX-MS relies on the exchange of labile amide protons on the peptide backbone with deuterium atoms when the molecule is placed in a deuterium oxide (D₂O) buffer. nih.govthermofisher.com The rate of this exchange is highly dependent on the local structural environment of the amide proton. Protons that are exposed to the solvent exchange rapidly, while those that are protected from the solvent, for example, by being involved in hydrogen bonds within secondary structures (like helices or sheets) or buried in the core of a folded structure, exchange much more slowly. thermofisher.comthermofisher.com

A typical bottom-up HDX-MS experiment involves the following steps:

Deuterium Labeling: The peptide of interest is incubated in a D₂O-based buffer for a specific period, allowing the exchange reaction to occur. nih.gov

Quenching: The exchange reaction is rapidly quenched by lowering the pH and temperature, which significantly slows down the exchange rate.

Proteolysis: The deuterated peptide is then rapidly digested into smaller fragments using a protease, such as pepsin, under quench conditions. thermofisher.comthermofisher.com

LC-MS Analysis: The resulting peptide fragments are separated by ultra-performance liquid chromatography (UPLC) and analyzed by a mass spectrometer. The mass of each fragment is precisely measured. nih.gov

Data Analysis: The increase in mass of each peptide fragment due to deuterium incorporation is determined. By comparing the deuterium uptake of the peptide in different states (e.g., with and without a bound ligand), regions of the peptide that undergo conformational changes can be identified. nih.gov

For a peptide containing N-Me-D-Nle, HDX-MS can reveal how the presence of this residue affects the local and global conformational dynamics. For instance, it can show whether the region around the N-Me-D-Nle residue becomes more or less solvent-exposed, or if its incorporation induces long-range allosteric changes in other parts of the peptide. nih.gov The N-methyl group itself does not have an exchangeable amide proton, but its influence on the conformation of the preceding peptide bond can significantly alter the exchange rates of neighboring amide protons.

Table 3: Interpreting HDX-MS Data for Conformational Analysis

ObservationInterpretationImplication for N-Me-D-Nle Peptide
Decreased Deuterium Uptake The region has become more protected from the solvent.Suggests the formation of a more compact structure, increased hydrogen bonding, or ligand binding in that region. The N-Me-D-Nle may be stabilizing a specific folded conformation.
Increased Deuterium Uptake The region has become more exposed to the solvent.Indicates a more flexible or unfolded conformation. The N-Me-D-Nle may be disrupting a local secondary structure.
No Change in Deuterium Uptake The solvent accessibility of that region has not changed.The conformation in that region is stable and unaffected by the tested condition.
Bimodal Isotope Distribution Co-existence of two distinct conformations (one protected, one exposed).May indicate slow exchange between two conformational states, potentially related to cis/trans isomerization induced by the N-Me-D-Nle residue.

Cross-Linking and Chemical Proteomics Approaches for Ligand-Target Interaction Mapping

Chemical proteomics and cross-linking strategies are powerful tools for identifying and mapping the binding sites of ligands, such as peptides containing N-Me-D-Nle, on their protein targets. nih.govbiorxiv.orgbiorxiv.org These approaches provide direct evidence of interaction and can pinpoint the specific amino acid residues involved in the binding interface, offering a high-resolution view of the ligand-target complex.

Cross-linking mass spectrometry (XL-MS) involves covalently linking the ligand to its target protein. This is typically achieved by incorporating a reactive group into the ligand. This reactive group can be either a chemically reactive moiety or a photo-activatable group. nih.gov

Chemical Cross-linking: This approach utilizes cross-linking reagents with specific reactive groups that can form covalent bonds with certain amino acid side chains (e.g., lysines, cysteines). For a peptide containing N-Me-D-Nle, a cross-linker could be attached to a suitable position on the peptide, which, upon binding to the target protein, would react with a nearby residue on the protein.

Photoaffinity Labeling (PAL): This is a particularly versatile method where a photo-activatable group, such as a diazirine or benzophenone, is incorporated into the ligand. researchgate.netresearchgate.net These groups are chemically inert until they are activated by UV light. Upon irradiation, they form highly reactive intermediates that can form a covalent bond with any nearby amino acid residue, providing a "snapshot" of the binding interaction. nih.gov For instance, the norleucine side chain could potentially be modified to include a photo-activatable group.

After the cross-linking reaction, the protein-ligand complex is typically digested with a protease, and the resulting cross-linked peptides are identified by mass spectrometry. The analysis reveals which residue on the ligand is linked to which residue on the protein, thus defining a specific contact point in the binding site. nih.gov

Chemical proteomics encompasses a broader range of techniques, often leveraging affinity-based methods to identify the targets of a small molecule or peptide from a complex biological sample, such as a cell lysate. biorxiv.orgbiorxiv.org A common strategy involves creating a "probe" molecule by attaching a tag (e.g., biotin) to the ligand of interest, in this case, a peptide containing N-Me-D-Nle. This probe is then incubated with the proteome, and the probe-protein complexes are captured using an affinity matrix (e.g., streptavidin beads for a biotin (B1667282) tag). The captured proteins are then identified by mass spectrometry.

To map the binding site with higher resolution, "footprinting" techniques can be employed. These methods, which include HDX-MS (as described in the previous section) and limited proteolysis, measure how ligand binding protects certain regions of the target protein from modification or cleavage. nih.gov

Table 4: Comparison of Cross-Linking and Chemical Proteomics Techniques

TechniquePrincipleAdvantagesDisadvantagesRelevance to N-Me-D-Nle
Chemical Cross-linking Covalent linkage via chemically reactive groups.Provides direct evidence of proximity.Can be limited by the availability of reactive residues; the cross-linker itself can influence binding.Useful if the N-Me-D-Nle peptide has suitable sites for cross-linker attachment. d-nb.info
Photoaffinity Labeling (PAL) Covalent linkage via a light-activated group.Can capture interactions with any nearby residue; temporally controlled.Requires synthesis of a photo-activatable probe; potential for non-specific labeling. researchgate.netdrughunter.comA photo-activatable analog of N-Me-D-Nle could be synthesized to map its direct interactions.
Affinity-based Probes A tagged ligand captures its binding partners from a complex mixture.Can identify unknown targets in a native biological context.Does not directly map the binding site; potential for non-specific binding to the affinity matrix. biorxiv.orgCan be used to identify the protein targets of a bioactive N-Me-D-Nle-containing peptide.
Footprinting (e.g., limited proteolysis) Ligand binding protects specific regions of the target from enzymatic cleavage.Provides information on the binding site and ligand-induced conformational changes.Provides lower resolution information (peptide level) compared to cross-linking. nih.govCan complement cross-linking studies to provide a more complete picture of the binding interaction.

Research Applications and Future Directions in Chemical Biology Utilizing N Methyl D Norleucine Hydrochloric Acid

Development of Chemical Probes for Receptor Mapping and Signaling Pathway Elucidation

The unique properties of N-Methyl-D-norleucine make it an invaluable component in the design of chemical probes for studying complex biological systems. By incorporating N-Me-D-Nle into peptide ligands, researchers can develop tools with improved stability and specific binding characteristics, which are essential for accurately mapping receptor distributions and elucidating signaling pathways.

A prominent example is the development of probes for the cholecystokinin-2 receptor (CCK2R), a key target in neurobiology and oncology. In the minigastrin analog DOTA-MGS5, the substitution of methionine with (N-Me)Nle, alongside other modifications, resulted in a peptide with high affinity for CCK2R and increased metabolic stability. nih.govmdpi.com When chelated with a radionuclide like gallium-68, [68Ga]Ga-DOTA-MGS5 serves as a potent probe for non-invasive imaging of CCK2R-expressing tumors via positron emission tomography (PET), allowing for precise receptor mapping in vivo. nih.gov

Similarly, research into the vasoactive intestinal peptide (VIP) has utilized norleucine-containing analogs to probe its neuroprotective functions. A lipophilic derivative of VIP, where methionine was replaced by norleucine, was found to be 100-fold more potent in promoting neuronal survival. pnas.org The use of such stabilized and highly active probes was instrumental in identifying the core four-amino-acid sequence (KKYL) responsible for the peptide's interaction with its receptor, thereby clarifying a crucial aspect of its signaling mechanism. pnas.org These examples highlight how the integration of N-Me-D-Nle can transform a peptide into a robust chemical probe, facilitating deeper insights into receptor biology.

Strategies for Enhancing Peptide Stability for In Vitro and In Vivo Studies

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and rapid clearance in vivo. The incorporation of N-Methyl-D-norleucine is a well-established strategy to overcome these limitations. The N-methylation of the peptide backbone provides steric hindrance that prevents recognition and cleavage by many peptidases, significantly increasing the peptide's enzymatic stability and biological half-life. qyaobio.commdpi.comnih.gov

Furthermore, the replacement of oxidation-sensitive amino acids like methionine with the chemically robust and isosteric norleucine is a common tactic to prevent oxidative degradation, which can inactivate a peptide. nih.gov This substitution enhances the peptide's shelf-life and stability under both storage and physiological conditions. nih.gov

Table 1: Research Findings on Peptide Stability Enhancement

Peptide Analog Modification Research Finding Citation(s)
DOTA-MGS5 Methionine replaced by (N-Me)Nle Led to increased metabolic stability and resistance to enzymatic degradation in vivo. nih.gov, mdpi.com
hPTH(1-84) Analog Methionine replaced by Norleucine Mitigated oxidative degradation, enhancing peptide stability during storage and in vivo. nih.gov
General Peptides N-methylation of backbone Increases enzymatic stability and proteolytic resistance by sterically hindering protease recognition. qyaobio.com, mdpi.com, nih.gov
General Peptides D-amino acid incorporation Increases resistance against a range of degradation enzymes. qyaobio.com, mdpi.com

Design of Mechanistic Probes for Enzyme Activity and Regulation

Beyond enhancing stability, N-Methyl-D-norleucine and related non-canonical amino acids (ncAAs) are employed as mechanistic probes to investigate enzyme structure, function, and regulation. rsc.org By substituting a natural amino acid with an unnatural counterpart, researchers can study the specific contributions of that residue to the catalytic mechanism.

One study demonstrated that globally replacing methionine residues with norleucine in a lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus resulted in a tenfold increase in enzymatic activity without requiring thermal activation. rsc.org This was attributed to the greater hydrophobicity of norleucine compared to methionine, which likely enhanced interactions with hydrophobic lipid substrates. rsc.org Such findings not only provide insight into the enzyme's mechanism but also offer a pathway for engineering enzymes with improved catalytic properties.

The design of highly specific, activity-based probes for proteases also benefits from the inclusion of ncAAs like norleucine. In the development of probes for human neutrophil elastase, a hybrid combinatorial substrate library containing both natural and unnatural amino acids was used. pnas.org This approach led to the discovery of an optimal substrate containing norleucine that was over three orders of magnitude more efficient than commonly used substrates. This highly selective peptide sequence was then converted into an activity-based probe that could specifically detect active elastase, demonstrating the power of using ncAAs to create precise tools for studying enzyme activity. pnas.org Derivatives of D-Norleucine are also noted for their general use in studying enzyme mechanisms and protein interactions. smolecule.com

Integration into Peptide and Peptidomimetic Library Design for Ligand Discovery

The discovery of novel ligands for biological targets often relies on the screening of large, structurally diverse chemical libraries. The inclusion of N-Methyl-D-norleucine and other ncAAs in peptide and peptidomimetic libraries significantly expands the available chemical space, increasing the probability of identifying high-affinity and highly specific binders. pnas.orgnih.gov

Libraries can be designed to include N-methylated residues and mimics of natural amino acids, such as using norleucine in place of leucine (B10760876) or methionine, to generate peptides with improved drug-like properties, such as enhanced membrane permeability. wikipedia.orgmdpi.com For example, a "one-bead-one-compound" (OBOC) library of natural product-like cyclic peptides was synthesized using a mix of proteinogenic, D-, and Nα-methylated amino acids, including L-norleucine. nih.gov Screening this diverse library against the human prolactin receptor successfully identified novel cyclic peptide ligands, showcasing the value of incorporating ncAAs to increase structural diversity. nih.gov

Furthermore, combinatorial libraries of fluorogenic substrates containing ncAAs have been used to profile the specificity of proteases. pnas.org This "Hybrid Combinatorial Substrate Library" approach, which explored a pool of 102 unnatural amino acids including norleucine, was instrumental in designing highly selective substrates and probes. pnas.org Technology platforms that enable the creation of peptide microarrays also include N-Methyl-L-norleucine as a building block, facilitating high-throughput screening for various applications. pepperprint.com These methods, which integrate ncAAs into library design, are powerful engines for discovering new ligands for therapeutic and diagnostic purposes. nih.govuq.edu.au

Contributions to Understanding Peptide-Protein and Peptide-Receptor Interactions

The substitution of natural amino acids with N-Methyl-D-norleucine provides a powerful method for dissecting the molecular interactions between peptides and their protein or receptor targets. Because norleucine is a close structural isomer of leucine and isosteric with methionine, it can be used to probe the specific roles of these residues in binding and function. wikipedia.orgchemimpex.com

In studies of minigastrin analogs targeting the CCK2R, the incorporation of (N-Me)Nle was well-tolerated, maintaining high receptor affinity. nih.govmdpi.com This research helped confirm that the core tetrapeptide sequence H-Trp-(N-Me)Nle-Asp-1-Nal-NH2 is the crucial pharmacophore required for high-affinity binding. nih.gov It also demonstrated that the presence of the N-methyl group on the norleucine residue is critical, providing key information for the future design of CCK2R-targeted compounds. nih.gov

Advancements in Synthetic Approaches for Modified Amino Acids and Peptides

The growing utility of N-methylated amino acids has driven the development of more efficient and versatile synthetic methods. The synthesis of N-Me-D-Nle-OH and its incorporation into peptides can be challenging, requiring strategies that ensure mono-N-methylation without racemization and are compatible with other functional groups in the amino acid. researchgate.net

Several methods for preparing N-methylated amino acids have been reported. One common solid-phase approach involves protecting the amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which facilitates subsequent methylation. researchgate.net Other techniques include reductive amination procedures, such as the Eschweiler-Clarke reaction, though these can sometimes suffer from harsh conditions or the formation of byproducts. researchgate.net More advanced, enantioselective syntheses have been developed that use chiral auxiliaries or specific reaction pathways, such as a qyaobio.comqyaobio.com-sigmatropic rearrangement followed by the reduction of an oxazolidinone intermediate, to produce the desired N-methylated product with high stereochemical purity. researchgate.net

For peptide synthesis, N-methylated amino acids like Fmoc-N-methyl-L-norleucine are used as building blocks in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc protecting group is essential for the stepwise assembly of complex peptide sequences. chemimpex.com Furthermore, commercially available starting materials like D-norleucine methyl ester hydrochloride have been used as key segments in the convergent total synthesis of complex natural products such as thailandepsin B, demonstrating their practical application in multi-step synthetic campaigns. chemimpex.comjst.go.jp The development of specialized amino acid derivatives, such as γ-thionorleucine, has also expanded the toolkit for advanced protein synthesis techniques like native chemical ligation (NCL). rsc.org

Table 2: Overview of Synthetic Methodologies

Method Description Key Features Citation(s)
Solid-Phase N-methylation Free amines are activated with an o-nitrobenzenesulfonyl (o-NBS) group, followed by direct methylation. Efficient method conducted on a solid support. researchgate.net
Enantioselective Synthesis Utilizes a silyl-assisted qyaobio.comqyaobio.com-sigmatropic rearrangement and reduction of an oxazolidinone intermediate. Establishes correct stereochemistry and introduces the N-methyl group. researchgate.net
Enzymatic Resolution A four-step synthesis involving bromination, ammonolysis, phenylacetylation, and enzymatic resolution of a DL-mixture. Achieves high optical purity (>99%) and is suitable for industrial production. google.com
Convergent Total Synthesis Uses commercially available D-norleucine methyl ester hydrochloride as a starting building block for a complex molecule. Demonstrates practical application in synthesizing natural products. jst.go.jp
Solid-Phase Peptide Synthesis (SPPS) Employs Fmoc-protected N-methyl-norleucine as a building block for creating peptide sequences. A standard and versatile method for peptide assembly. chemimpex.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.